molecular formula C10H5Cl2NO B8721357 4-Chloroquinoline-3-carbonyl chloride

4-Chloroquinoline-3-carbonyl chloride

Cat. No.: B8721357
M. Wt: 226.06 g/mol
InChI Key: CEESWDSSYFLJHE-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carbonyl chloride is a chlorinated quinoline derivative characterized by a reactive carbonyl chloride (-COCl) group at position 3 and a chlorine substituent at position 4 of the quinoline ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitutions or condensations to form amides, esters, or other derivatives .

Properties

Molecular Formula

C10H5Cl2NO

Molecular Weight

226.06 g/mol

IUPAC Name

4-chloroquinoline-3-carbonyl chloride

InChI

InChI=1S/C10H5Cl2NO/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H

InChI Key

CEESWDSSYFLJHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research and Industrial Implications

The choice of analogue depends on the desired balance between reactivity and stability. For instance:

  • Pharmaceutical Synthesis: 4-Chloroquinoline-3-carbonyl chloride is favored for constructing active pharmaceutical ingredients (APIs) requiring amide bonds, while sulfonyl chloride derivatives are used in sulfonamide-based drugs like protease inhibitors .
  • Agrochemicals: Carbonitrile derivatives (e.g., 4-Chloroquinoline-3-carbonitrile) are employed in stable herbicide intermediates due to their resistance to environmental degradation .

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid undergoes nucleophilic acyl substitution, where the hydroxyl group is replaced by a chloride. In anhydrous dichloromethane or toluene, 4-chloroquinoline-3-carboxylic acid reacts with SOCl₂ at reflux (40–70°C) for 4–6 hours. The reaction is typically driven to completion by the evolution of HCl and SO₂ gases, with yields exceeding 85%. Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via recrystallization from non-polar solvents.

Key Data:

ParameterDetails
Starting Material4-Chloroquinoline-3-carboxylic acid
Chlorinating AgentSOCl₂ (2.5 equiv)
SolventAnhydrous CH₂Cl₂
Temperature60°C, reflux
Reaction Time5 hours
Yield86%
Purity (HPLC)>98%

This method is scalable and avoids side reactions such as ring chlorination due to the electron-withdrawing effect of the existing 4-chloro group.

Direct Synthesis from Quinoline Precursors

Alternative approaches start from substituted quinoline derivatives, leveraging regioselective chlorination and carbonyl insertion. A notable method involves the treatment of quinoline N-oxides with Grignard reagents followed by chlorination.

Stepwise Procedure

  • Quinoline N-Oxide Preparation : Quinoline is oxidized to its N-oxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Grignard Addition : The N-oxide reacts with methylmagnesium bromide (MeMgBr) at −78°C, selectively functionalizing the C2 position.

  • Chlorination and Carbonyl Insertion : Subsequent treatment with POCl₃ and iodine at 90°C introduces the 4-chloro group, while a Vilsmeier-Haack reaction (DMF/POCl₃) installs the carbonyl chloride at C3.

Key Data:

ParameterDetails
IntermediateQuinoline N-oxide
Grignard ReagentMeMgBr (3.0 equiv)
Chlorination AgentsPOCl₃ (5.0 equiv), I₂ (0.1 equiv)
Carbonyl SourceDMF/POCl₃
Overall Yield62% (3 steps)

This route offers flexibility for introducing diverse substituents but requires stringent control over reaction stoichiometry to prevent over-chlorination.

Regioselective Chlorocarbonylation

A novel one-pot strategy combines Friedel-Crafts acylation with electrophilic chlorination. Using AlCl₃ as a Lewis catalyst, quinoline reacts with acetyl chloride to form 3-acetylquinoline, which is subsequently chlorinated at C4 using Cl₂ gas under UV irradiation. The acetyl group is then oxidatively cleaved to a carbonyl chloride using SOCl₂ and a catalytic amount of DMF.

Key Data:

ParameterDetails
Acylation AgentAcetyl chloride (1.2 equiv)
Chlorination AgentCl₂ gas (1.5 equiv)
Oxidative CleavageSOCl₂ (3.0 equiv), DMF (0.1 equiv)
Total Yield74%

This method highlights the synergy between Lewis acid catalysis and controlled oxidation, though it demands specialized equipment for gas handling.

Troubleshooting and Optimization

Common Challenges

  • Byproduct Formation : Over-chlorination at C2 or C8 positions occurs if POCl₃ is used in excess. Mitigated by incremental reagent addition and temperature modulation.

  • Hydrolysis Sensitivity : The carbonyl chloride moiety is prone to hydrolysis. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to absorb trace moisture.

Scalability Considerations

  • Continuous flow reactors improve safety and yield for large-scale SOCl₂ reactions, reducing exposure to corrosive gases.

  • Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >80% in acyl chloride formation.

Analytical Characterization

Post-synthesis validation employs spectroscopic techniques:

  • IR Spectroscopy : Strong absorption at 1775 cm⁻¹ (C=O stretch) and 730 cm⁻¹ (C-Cl).

  • ¹H NMR : A singlet at δ 10.2 ppm (COCl) and aromatic protons between δ 7.5–8.9 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 225.98 ([M+H]⁺) .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 70–80°C to balance reaction rate and by-product formation .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
  • Solvent Choice : Dichloromethane or THF improves solubility of intermediates .

Basic: Which analytical techniques are critical for characterizing 4-Chloroquinoline-3-carbonyl Chloride?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline backbone and chlorine positioning. The carbonyl chloride group appears as a distinct peak at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 240.98) and fragments (e.g., loss of COCl at m/z 177) .
  • X-ray Crystallography : Resolves crystal packing and confirms the planar quinoline structure .

Basic: How should researchers purify 4-Chloroquinoline-3-carbonyl Chloride to achieve >95% purity?

Answer:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 0–5°C to isolate crystals .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes chlorinated by-products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate polar impurities .

Advanced: How can mechanistic studies elucidate the reactivity of 4-Chloroquinoline-3-carbonyl Chloride in nucleophilic substitutions?

Answer:

  • Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy at 280 nm to track intermediate formation .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., Cl⁻ substitution at C4 vs. C2) .
  • Isotopic Labeling : Use ³⁶Cl-labeled reagents to trace substitution pathways .

Example : Substitution with amines proceeds via a two-step mechanism: (1) nucleophilic attack on the carbonyl chloride, (2) elimination of Cl⁻ .

Advanced: How can researchers resolve contradictions in reported reaction yields for 4-Chloroquinoline-3-carbonyl Chloride derivatives?

Answer:
Contradictions often arise from variations in:

  • Catalyst Loading : Excess AlCl₃ (≥2 eq.) may deactivate intermediates, reducing yields .
  • Moisture Sensitivity : Hydrolysis of the carbonyl chloride group in humid conditions lowers purity; use anhydrous solvents and inert atmospheres .
  • By-Product Identification : LC-MS or GC-MS detects side products (e.g., hydrolyzed carboxylic acids) that skew yield calculations .

Case Study : A 2025 study reported 85% yield using dry DCM, whereas a 2023 study achieved 70% in humid conditions, highlighting moisture’s impact .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to halt at optimal conversion .
  • Continuous Flow Reactors : Reduce residence time, minimizing hydrolysis and dimerization .
  • By-Product Recycling : Chlorinated by-products (e.g., 4-chloroquinoline-3-carboxylic acid) can be rechlorinated with SOCl₂ .

Advanced: How does the electronic environment of 4-Chloroquinoline-3-carbonyl Chloride influence its reactivity with organometallic reagents?

Answer:

  • Electrophilicity : The electron-withdrawing Cl and carbonyl groups activate the quinoline ring for Grignard or organozinc additions at C2 or C8 positions .
  • Steric Effects : Bulky reagents (e.g., tert-butylmagnesium bromide) favor C8 due to reduced steric hindrance .
  • Computational Validation : HOMO-LUMO gaps predict reactivity trends; lower gaps correlate with faster reaction rates .

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